Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate
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Overview
Description
Bicyclo[221]hept-5-en-2-yl naphthalene-2-carboxylate is an organic compound that features a bicyclic structure fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with Bicyclo[2.2.1]hept-5-en-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester linkage, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction could produce naphthalene-2-methanol derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Known for its use in polymerization reactions.
Naphthalene-2-carboxylic acid: A precursor in the synthesis of various organic compounds.
Uniqueness
Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate is unique due to its combined bicyclic and naphthalene structures, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring rigidity and specific spatial configurations .
Properties
CAS No. |
515136-91-1 |
---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C18H16O2/c19-18(20-17-10-12-5-6-15(17)9-12)16-8-7-13-3-1-2-4-14(13)11-16/h1-8,11-12,15,17H,9-10H2 |
InChI Key |
OOQYRBYQRXEHBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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